Cas no 1352904-35-8 (5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile)
![5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1352904-35-8x500.png)
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile
- 3196AJ
-
- MDL: MFCD22553617
- インチ: 1S/C7H3ClN4/c8-7-11-5(2-9)1-6-3-10-4-12(6)7/h1,3-4H
- InChIKey: HLPQYKOPKQOGDS-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(C#N)=CC2=CN=CN21
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 223
- トポロジー分子極性表面積: 54
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122542-500mg |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 95% | 500mg |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-1g |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 1g |
15943.2CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-5g |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 5g |
¥86390.13 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-250mg |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 250mg |
¥12224.03 | 2025-01-20 | |
eNovation Chemicals LLC | Y1122542-5g |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 95% | 5g |
$7705 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-500mg |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 500mg |
¥17470.39 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-500mg |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 500mg |
8463.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-5g |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 5g |
58345.32CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0347-1g |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 97% | 1g |
¥23433.76 | 2025-01-20 | |
eNovation Chemicals LLC | Y1122542-1g |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile |
1352904-35-8 | 95% | 1g |
$2105 | 2024-07-28 |
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
10. Book reviews
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrileに関する追加情報
Introduction to 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile (CAS No. 1352904-35-8)
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1352904-35-8, belongs to the imidazopyrimidine class of molecules, which are known for their diverse applications in medicinal chemistry. The presence of a chlorine substituent and a nitrile group in its structure imparts distinct reactivity and functionality, making it a valuable scaffold for the development of novel therapeutic agents.
The imidazopyrimidine core is a privileged structure in drug discovery, often found in bioactive molecules targeting various disease pathways. The specific arrangement of nitrogen atoms in this heterocycle allows for multiple sites of interaction with biological targets, including enzymes and receptors. In particular, the 5-chloro substituent enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for generating libraries of derivatives with tailored biological profiles.
The 7-carbonitrile moiety adds another layer of complexity to the molecule, influencing its electronic distribution and solubility characteristics. The nitrile group is a well-known pharmacophore that can participate in hydrogen bonding interactions and exhibit significant lipophilicity, which can be advantageous for membrane permeability and target binding. Recent studies have highlighted the role of nitrile-containing compounds in modulating inflammatory pathways and anticancer mechanisms, suggesting that 5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile may have similar therapeutic potential.
In recent years, there has been a surge in interest towards developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Imidazopyrimidine derivatives have shown promise in this regard, with several compounds entering clinical trials for their ability to inhibit aberrant signaling pathways. The structural features of 5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile make it a compelling candidate for further investigation as a kinase inhibitor. Specifically, the chlorine atom can serve as a hinge-binding element, interacting with critical residues in the active site of target enzymes.
Moreover, the compound's ability to undergo further derivatization allows researchers to fine-tune its pharmacokinetic properties. For instance, introduction of polar functional groups or aromatic rings can enhance binding affinity or metabolic stability. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and selectivity. Computational modeling studies have already begun to explore the binding modes of 5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile with various kinases, providing insights into its potential as a lead compound.
The synthesis of 5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the imidazopyrimidine core, followed by chlorination and cyanation to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are essential for scaling up production while maintaining cost-effectiveness.
Evaluation of the compound's biological activity has revealed intriguing preliminary results. In vitro assays have demonstrated inhibitory effects on several kinases associated with cancer cell proliferation and survival. Notably, its interaction with tyrosine kinases suggests potential applications in targeted therapies for solid tumors and hematological malignancies. Additionally, preliminary toxicity studies indicate that the compound exhibits moderate solubility in aqueous media but requires further optimization to enhance bioavailability.
The growing body of evidence supporting the therapeutic potential of imidazopyrimidine derivatives has prompted pharmaceutical companies to invest heavily in their development. Collaborative efforts between academia and industry are yielding novel compounds that are being tested in preclinical models. The success of these programs underscores the importance of foundational research into structurally diverse heterocycles like 5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile.
Looking ahead, future research will focus on elucidating the detailed mechanism of action of this compound and identifying off-target effects that could influence its clinical utility. Combination studies with other therapeutic agents will also be explored to assess synergistic benefits in treating complex diseases such as cancer. The integration of high-throughput screening technologies will accelerate the identification of optimal derivatives for further development.
In conclusion, 5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile (CAS No. 1352904-35-8) represents a promising lead compound for pharmaceutical intervention in chronic diseases such as cancer. Its unique structural features offer multiple opportunities for functionalization and optimization through rational drug design principles. As our understanding of disease biology continues to evolve, compounds like this will play an increasingly critical role in developing next-generation therapeutics that address unmet medical needs.
1352904-35-8 (5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile) 関連製品
- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
- 1275944-66-5(2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine)
- 895474-76-7(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)
- 2229029-73-4(4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)
- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)
- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)
- 898437-24-6(7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 864927-79-7(6-acetyl-2-(2E)-3-(thiophen-2-yl)prop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
